molecular formula C24H23N3O4 B2728359 Methyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate CAS No. 901728-60-7

Methyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate

Cat. No. B2728359
M. Wt: 417.465
InChI Key: HJVDDJICUDVNOR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple ring structures, including six-membered and ten-membered rings . It contains an imino group (a nitrogen atom double bonded to a carbon atom), an amido group (a nitrogen atom bonded to a carbon atom which is also bonded to an oxygen atom), and a benzoate group (a benzene ring bonded to a carboxylate group).


Molecular Structure Analysis

The molecule contains a total of 67 bonds, including 40 non-H bonds, 21 multiple bonds, 4 rotatable bonds, 3 double bonds, and 18 aromatic bonds . It also contains several ring structures, including six-membered rings, ten-membered rings, and a twelve-membered ring .

Scientific Research Applications

HIV-RT Inhibitory Activity

A study explored the synthesis of tetracyclic iminosugars fused with benzo[e][1,3]thiazin-4-one and their inhibitory activities against HIV reverse transcriptase (RT). The compounds exhibited effective inhibition of RT activity, with certain compounds showing significant potency. This suggests that similar structural frameworks, potentially including the compound , might exhibit antiviral activities, particularly against HIV (Yin et al., 2016).

Synthesis of Oligonitriles

Research on (5-Imino-4,5-dihydro-3H-pyrrol-2-yl)amines demonstrated their utility as building blocks for synthesizing oligonitriles. These compounds underwent various reactions to yield novel heterocyclic scaffolds. The study highlighted the versatility of such imino-functionalities in synthesizing complex molecular structures, which could imply the utility of the compound in synthesizing diverse heterocyclic compounds (Marihart et al., 2007).

Antitumor Agents

A series of oxapenam derivatives, structurally related to bicyclic and tricyclic compounds, demonstrated antitumor activity. The study explored the structure-activity relationship within this class of compounds, indicating that similar bicyclic or tricyclic amide structures might have potential applications in cancer therapy (Singh & Micetich, 2003).

Synthetic Methodologies

Research into synthetic methodologies involving complex bicyclic and tricyclic systems, such as the Wolff-Kishner reduction of "twisted" amides, provides valuable insights into the synthesis of complex structures like the compound . These methodologies can be critical in synthesizing and studying the properties of such compounds for various applications (Bashore et al., 2003).

Antimicrobial Activity

Compounds with complex heterocyclic structures, including those with imino and amido functionalities, have been explored for their antimicrobial activity. A study on methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates demonstrated potent in vitro antibacterial and antifungal activities, suggesting potential applications of similar compounds in antimicrobial research (Bhat et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. For detailed safety information, one would typically refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl 4-[(4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-30-24(29)14-6-8-17(9-7-14)26-23(28)19-13-16-12-15-4-2-10-27-11-3-5-18(20(15)27)21(16)31-22(19)25/h6-9,12-13,25H,2-5,10-11H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVDDJICUDVNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate

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